

Introduction: The Indole Scaffold and 2,3,3-Trimethyl-3H-indol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,3,3-Trimethyl-3H-indol-5-amine*

Cat. No.: *B1594379*

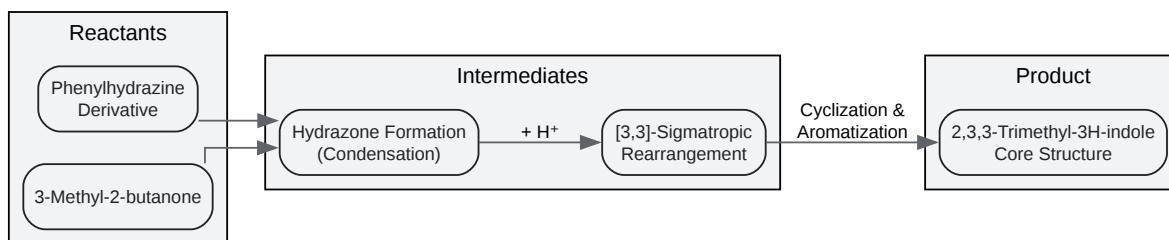
[Get Quote](#)

The indole ring system is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin.^[1] Its unique electronic properties and structural versatility have made indole derivatives a primary focus for the development of novel therapeutic agents with a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.^{[1][2]}

Within this important class of compounds, **2,3,3-Trimethyl-3H-indol-5-amine** (also known as 5-amino-2,3,3-trimethylindolenine) serves as a valuable and versatile building block. Its structure, featuring a reactive primary amine on the benzene ring and a sterically hindered indolenine core, makes it a strategic precursor for creating more complex molecular architectures. This guide elucidates the essential technical details of this compound, providing a foundation for its effective application in research and development.

Physicochemical and Structural Properties

2,3,3-Trimethyl-3H-indol-5-amine is a solid organic compound whose identity and purity are confirmed through a combination of physical constants and spectroscopic analysis. The key properties are summarized below.


Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₄ N ₂	[3][4][5][6]
Molecular Weight	174.25 g/mol	[3][5]
CAS Number	773-63-7	[3][4][5]
Appearance	Solid	[3]
IUPAC Name	2,3,3-trimethylindol-5-amine	[5]
Storage Conditions	Room temperature, inert atmosphere, keep in dark place	[3]

Synthesis and Characterization

The synthesis of the 2,3,3-trimethyl-3H-indole core is conceptually rooted in the classic Fischer indole synthesis. This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine derivative with an aldehyde or ketone.

Conceptual Pathway: Fischer Indole Synthesis

The diagram below illustrates the general mechanism for forming a related indole structure, which is the foundational chemistry for producing the 2,3,3-trimethyl-3H-indole scaffold. The reaction between 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone, for instance, proceeds via a hydrazone intermediate followed by rearrangement and cyclization to yield the indole ring system.[7][8]

[Click to download full resolution via product page](#)

Caption: General workflow of the Fischer Indole Synthesis.

Synthetic Protocol: Reduction of a Nitro-Intermediate

A highly effective and common method for preparing **2,3,3-Trimethyl-3H-indol-5-amine** is through the catalytic hydrogenation of its nitro precursor, 2,3,3-Trimethyl-5-nitro-3H-indole.[9] The nitro group is readily and cleanly reduced to a primary amine under standard hydrogenation conditions.

Expertise & Causality: This two-step approach (nitration followed by reduction) is often preferred for its high regioselectivity. Direct amination of the indole ring is challenging, whereas electrophilic nitration reliably occurs at the 5-position, followed by a straightforward reduction. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity in reducing aromatic nitro groups without affecting the indole core.

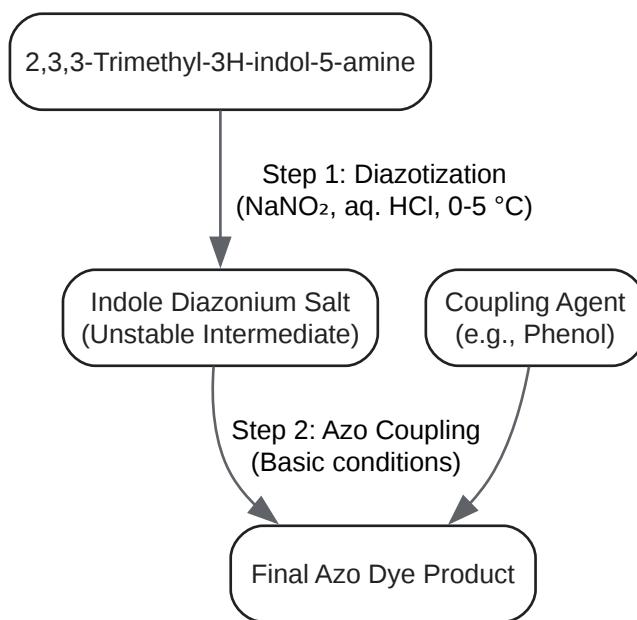
Experimental Protocol: Catalytic Hydrogenation

- **Vessel Preparation:** To a 250 mL hydrogenation flask, add 2,3,3-Trimethyl-5-nitro-3H-indole (5.0 g, 24.5 mmol) and 10% Palladium on carbon (Pd/C, 0.25 g, 5% w/w).
- **Solvent Addition:** Add methanol (100 mL) to the flask. The solvent serves to dissolve the starting material and facilitate its interaction with the solid catalyst.
- **Inerting:** Seal the flask and purge the system with nitrogen gas three times to remove all oxygen, which can be a hazard in the presence of hydrogen and a catalyst.
- **Hydrogenation:** Introduce hydrogen gas into the flask, typically via a balloon or a regulated supply, and maintain a positive pressure.
- **Reaction Monitoring:** Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-6 hours).
- **Work-up:** Once the reaction is complete, carefully vent the hydrogen and purge the flask again with nitrogen.

- Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Causality: Celite is a fine, porous filter aid that prevents the fine Pd/C particles from passing through standard filter paper. The pad should be washed with a small amount of methanol to ensure complete recovery of the product.
- Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **2,3,3-Trimethyl-3H-indol-5-amine**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography to afford the final product as a solid.

Analytical Characterization

The identity and purity of the synthesized **2,3,3-Trimethyl-3H-indol-5-amine** should be confirmed using standard analytical techniques.


Technique	Expected Observations
¹ H NMR	Signals corresponding to aromatic protons on the indole ring, distinct singlets for the three methyl groups (two geminal at C3 and one at C2), and a broad signal for the amine (-NH ₂) protons.[5]
Mass Spec (GC-MS)	A molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (m/z = 174.25).[5][10]
FT-IR	Characteristic N-H stretching bands for the primary amine, C-H stretches for aromatic and aliphatic groups, and C=N stretching from the indolenine ring.

Applications in Research and Development

The primary utility of **2,3,3-Trimethyl-3H-indol-5-amine** is as a chemical intermediate. The presence of a nucleophilic primary amine allows for a wide range of derivatization reactions.

Intermediate in Azo Dye Synthesis

A prominent application is in the synthesis of azo dyes.[\[11\]](#)[\[12\]](#) This involves a two-step process: diazotization of the amine followed by coupling with an electron-rich aromatic compound (a coupler).

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of an Indole-Based Azo Dye[\[11\]](#)

- Amine Solubilization: In a beaker, suspend **2,3,3-Trimethyl-3H-indol-5-amine** (1.0 g, 5.74 mmol) in a mixture of concentrated HCl and water. Stir until a clear solution is obtained.
- Diazotization: Cool the solution to 0-5 °C in an ice bath. Causality: Low temperature is critical as the resulting diazonium salt is unstable and can decompose at higher temperatures. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 0.40 g, 5.74 mmol). Maintain the temperature below 5 °C throughout the addition. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
- Coupling Reaction: In a separate beaker, dissolve a coupling agent such as phenol (0.54 g, 5.74 mmol) in an aqueous solution of sodium hydroxide and sodium carbonate. This creates

a basic, phenoxide solution which is highly activated for electrophilic aromatic substitution.

- Product Formation: Slowly add the cold diazonium salt solution to the coupling agent solution. A colored precipitate (the azo dye) should form immediately.
- Isolation: Stir the reaction mixture at room temperature overnight to ensure the reaction goes to completion. Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and dry in a desiccator.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be observed when handling **2,3,3-Trimethyl-3H-indol-5-amine**.

Hazard Class	GHS Statement	Source(s)
Skin Irritation	H315: Causes skin irritation	[5]
Eye Irritation	H319: Causes serious eye irritation	[5]
Respiratory Irritation	H335: May cause respiratory irritation	[5]

Handling Recommendations:

- Use in a well-ventilated area or a chemical fume hood.[\[13\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[\[14\]](#)
- Avoid breathing dust/fumes.[\[13\]](#)
- Wash hands thoroughly after handling.[\[14\]](#)

Storage:

- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[3\]](#)[\[13\]](#)

- Keep away from incompatible materials such as strong oxidizing agents.[14]
- Protect from light.[3]

Conclusion

2,3,3-Trimethyl-3H-indol-5-amine is a foundational building block in synthetic organic chemistry. Its well-defined physicochemical properties, established synthetic routes, and the reactivity of its primary amine group make it a valuable precursor for a variety of functional molecules. A thorough understanding of its synthesis, characterization, and safe handling procedures, as detailed in this guide, is essential for its effective use in research and development settings, from dye chemistry to the exploration of novel pharmaceutical scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,3-Trimethyl-3H-indol-5-amine | 773-63-7 [sigmaaldrich.com]
- 4. 2,3,3-Trimethyl-3H-indol-5-amine-Molbase [molbase.com]
- 5. 2,3,3-Trimethyl-3H-indol-5-amine | C11H14N2 | CID 594548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3,3-Trimethyl-3H-indol-5-amine - CAS:773-63-7 - Sunway Pharm Ltd [3wpharm.com]
- 7. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | 84100-84-5 | Benchchem [benchchem.com]
- 9. 2,3,3-Trimethyl-5-nitro-3H-indole | 3484-22-8 | Benchchem [benchchem.com]
- 10. PubChemLite - 2,3,3-trimethyl-3h-indol-5-amine (C11H14N2) [pubchemlite.lcsb.uni.lu]
- 11. science.lpnu.ua [science.lpnu.ua]

- 12. researchgate.net [researchgate.net]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: The Indole Scaffold and 2,3,3-Trimethyl-3H-indol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594379#2-3-3-trimethyl-3h-indol-5-amine-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com